An In-depth Technical Guide to the Basic Properties of 1-(4-Pyridyl)homopiperazine Dihydrochloride
An In-depth Technical Guide to the Basic Properties of 1-(4-Pyridyl)homopiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 1-(4-Pyridyl)homopiperazine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document combines reported data with theoretical discussions and generalized experimental protocols. It is intended to serve as a foundational resource for researchers, offering insights into its physicochemical characteristics, methods for its empirical determination, and potential areas of biological investigation based on structurally related compounds.
Chemical and Physical Properties
1-(4-Pyridyl)homopiperazine dihydrochloride is a salt of the parent compound 1-(4-Pyridyl)homopiperazine. The presence of the two hydrochloride components significantly influences its properties, particularly its solubility and stability.
| Property | Value | Source |
| CAS Number | 851292-41-6 | [1] |
| Molecular Formula | C₁₀H₁₇Cl₂N₃ | [1] |
| Molecular Weight | 250.17 g/mol | [1] |
| Melting Point | 222-224 °C | |
| Appearance | White to off-white crystalline powder (predicted) | |
| pKa | Data not available. Predicted pKa values for the protonated nitrogens would be in the range of 4-6 for the pyridine nitrogen and 8-10 for the homopiperazine nitrogens. | |
| Solubility | Soluble in water.[2][3][4][5] | |
| Stability | Stable under standard conditions. Susceptible to degradation under high pH conditions which would neutralize the hydrochloride salt. | [6] |
Basicity and pKa Considerations
The basicity of 1-(4-Pyridyl)homopiperazine is attributed to its three nitrogen atoms: one on the pyridine ring and two within the homopiperazine ring. In the dihydrochloride salt form, two of these nitrogens are protonated. The pKa values are critical determinants of the compound's ionization state at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
While experimental pKa values for this specific compound are not available, estimations can be made based on analogous structures. The pyridine nitrogen is expected to be the least basic, with a pKa of its conjugate acid likely in the range of 4-6. The two nitrogens of the homopiperazine moiety are more basic, with predicted pKa values for their conjugate acids in the range of 8-10. The dihydrochloride salt form suggests that the two most basic nitrogen atoms are protonated.
Experimental Protocol: Potentiometric Titration for pKa Determination
A standard method for the experimental determination of pKa is potentiometric titration.
Solubility Profile
As a dihydrochloride salt, 1-(4-Pyridyl)homopiperazine is expected to exhibit good aqueous solubility.[2][3][4][5] The solubility is pH-dependent and will be highest at acidic pH where the molecule is fully protonated and will decrease as the pH increases and the compound begins to deprotonate to its less soluble free base form.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Stability Assessment
The chemical stability of 1-(4-Pyridyl)homopiperazine dihydrochloride is a critical parameter for its handling, storage, and formulation. As a salt, it is generally more stable than its free base. However, like many amine-containing compounds, it may be susceptible to degradation under certain conditions.
Potential Degradation Pathways:
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to cleavage of the pyridyl-homopiperazine bond, although this is unlikely under normal conditions.
-
Oxidation: The nitrogen atoms could be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air.
-
pH-dependent degradation: In basic solutions, the deprotonated free base may be less stable and more prone to degradation.[6]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.
Potential Biological Activity and Signaling Pathways
While specific biological targets for 1-(4-Pyridyl)homopiperazine dihydrochloride have not been reported, the pyridylpiperazine and related scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets, particularly in the central nervous system.
Derivatives of pyridinylpiperazine have been investigated for their activity as:
-
α₂-Adrenergic Receptor Antagonists: Certain substituted pyridinylpiperazines have shown potent and selective antagonism at α₂-adrenoceptors.[7]
-
Serotonin Receptor Ligands: The piperazine moiety is a common feature in many serotonin receptor agonists and antagonists.
-
Dopamine Receptor Ligands: Various piperazine-containing compounds exhibit affinity for dopamine receptors.
-
Enzyme Inhibitors: Some pyridylpiperazine derivatives have been explored as inhibitors of enzymes such as urease and dCTP pyrophosphatase 1.[8][9]
Given these precedents, it is plausible that 1-(4-Pyridyl)homopiperazine dihydrochloride could be investigated for its potential to modulate signaling pathways associated with these receptors and enzymes. Any such investigation would require initial screening and binding assays to determine its affinity and activity at these and other potential targets.
Conclusion
1-(4-Pyridyl)homopiperazine dihydrochloride is a compound with physicochemical properties that make it amenable to investigation in a biological context. While there is a scarcity of specific experimental data, this guide provides a framework for its characterization based on its chemical structure and the properties of related molecules. The provided experimental protocols offer a starting point for researchers to empirically determine its pKa, solubility, and stability, which are crucial parameters for any drug development program. Furthermore, the discussion of potential biological targets based on its structural motifs should guide initial pharmacological screening efforts. As with any compound in early-stage research, thorough experimental validation of these properties is essential.
References
- 1. 1-(4-Pyridyl)homopiperazine dihydrochloride [oakwoodchemical.com]
- 2. 1-(4-Pyridyl)piperazine | 1008-91-9 [chemicalbook.com]
- 3. 1-(4-Pyridyl)piperazine CAS#: 1008-91-9 [m.chemicalbook.com]
- 4. 1-(4-Pyridyl)piperazine = 97.0 GC 1008-91-9 [sigmaaldrich.com]
- 5. 1-(4-Pyridyl)piperazine, 97% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
